![molecular formula C15H25NO2 B4431500 methyl [1-(1-adamantyl)propyl]carbamate](/img/structure/B4431500.png)
methyl [1-(1-adamantyl)propyl]carbamate
描述
Methyl [1-(1-adamantyl)propyl]carbamate, also known as AChE inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine (ACh).
作用机制
Methyl [1-(1-adamantyl)propyl]carbamate works by inhibiting the activity of this compound, which leads to an accumulation of ACh in the synaptic cleft. This results in an increase in the duration and intensity of cholinergic neurotransmission, which can have both beneficial and harmful effects. The mechanism of action of this compound is similar to that of other this compound inhibitors such as donepezil and rivastigmine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the dose, duration of exposure, and individual susceptibility. In general, this compound inhibition can lead to an increase in ACh levels, which can have both beneficial and harmful effects. Beneficial effects include improved cognitive function, memory, and learning, while harmful effects include muscle weakness, respiratory failure, and seizures.
实验室实验的优点和局限性
Methyl [1-(1-adamantyl)propyl]carbamate has several advantages for lab experiments. It is a potent and selective this compound inhibitor that can be used to study the role of this compound in the nervous system. It is also relatively stable and easy to synthesize. However, there are also some limitations to its use. For example, it can be toxic at high doses and can have off-target effects on other enzymes and receptors.
未来方向
There are several future directions for research on methyl [1-(1-adamantyl)propyl]carbamate. One area of interest is the development of new this compound inhibitors with improved selectivity and safety profiles. Another area of interest is the investigation of the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the biochemical and physiological effects of this compound inhibition, particularly in relation to cognitive function, memory, and learning.
Conclusion
In conclusion, this compound is a potent this compound inhibitor that has been widely used in scientific research. It has several advantages for lab experiments, including its potency and selectivity. However, it also has some limitations, including its toxicity at high doses. Future research on this compound should focus on the development of new this compound inhibitors with improved safety profiles and the investigation of the role of this compound in neurodegenerative diseases.
科学研究应用
Methyl [1-(1-adamantyl)propyl]carbamate has been widely used in scientific research as an this compound inhibitor. It has been used to study the role of this compound in the nervous system and to develop new treatments for diseases such as Alzheimer's and Parkinson's. It has also been used to investigate the effects of this compound inhibition on cognitive function, memory, and learning.
属性
IUPAC Name |
methyl N-[1-(1-adamantyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-13(16-14(17)18-2)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-13H,3-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYCKCXMZTZXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4431419.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4431422.png)
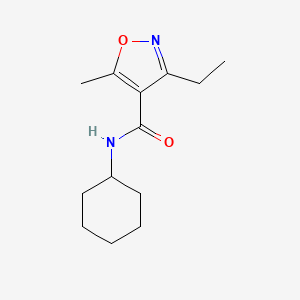
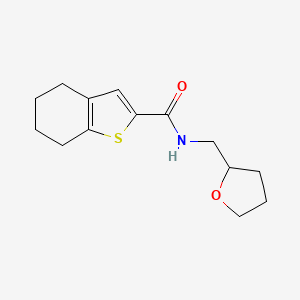
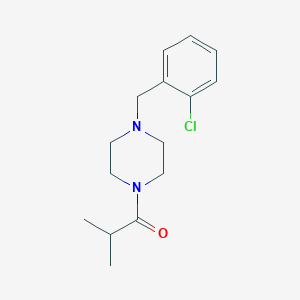
![1-[2-(2,5-dichlorophenoxy)propanoyl]piperidine](/img/structure/B4431453.png)
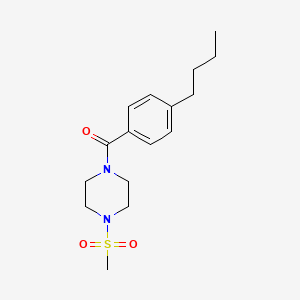
![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4431472.png)
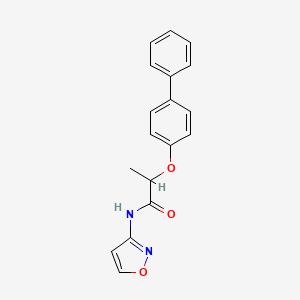
![4-methyl-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B4431489.png)
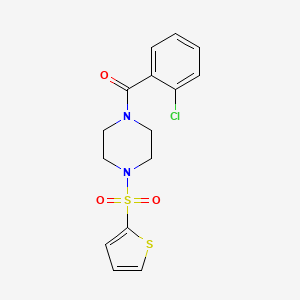

![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B4431512.png)
